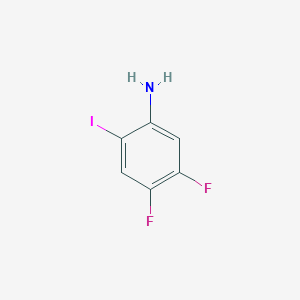

4,5-Difluoro-2-iodoaniline

Description

Contextual Significance of Fluoro- and Iodoanilines in Contemporary Chemistry

Fluoro- and iodoanilines are cornerstone intermediates in modern synthetic chemistry, valued for their utility in constructing complex molecules. The introduction of fluorine into an aniline (B41778) structure can significantly alter the molecule's properties, enhancing metabolic stability, bioavailability, and binding affinity, which are crucial attributes in pharmaceutical development. bloomtechz.comchemicalbull.com Fluoroanilines serve as essential precursors in the synthesis of a range of pharmaceuticals, including antibiotics and anti-inflammatory drugs, as well as agrochemicals. bloomtechz.comchemicalbull.com

Similarly, iodoanilines are highly versatile building blocks, particularly in the production of dyes, pharmaceuticals such as anti-cancer agents, and agrochemicals. chemimpex.com The iodine substituent is a key functional group for introducing molecular complexity through reactions like palladium-catalyzed cross-coupling, making iodoanilines like o-iodoaniline valuable in the synthesis of heterocyclic compounds such as indoles and benzothiazoles. organic-chemistry.orgacs.orgrsc.org The combined presence of both fluorine and iodine atoms, as seen in 4,5-Difluoro-2-iodoaniline, offers a platform for selective, stepwise functionalization, leveraging the distinct reactivities of the different halogen atoms.

Evolution of Research on Halogenated Aniline Derivatives

Research on halogenated aniline derivatives has progressed significantly from classical synthesis methods to highly sophisticated and selective transformations. Early methods for aromatic halogenation often lacked regioselectivity, especially for electron-rich systems like anilines. beilstein-journals.org This led to the development of more advanced strategies, including transition-metal-catalyzed C-H activation, which allows for precise, site-selective halogenation. beilstein-journals.orgrsc.org Catalytic systems using palladium, copper, and iron have been developed to achieve ortho- or para-selective halogenation with high efficiency. beilstein-journals.orgnih.gov

Beyond synthesis, research has expanded to understand the fundamental roles these molecules play in materials science and supramolecular chemistry. The ability of the aniline's amino group to act as a hydrogen bond donor, coupled with the capacity of halogens (especially iodine) to participate in halogen bonding, makes these compounds ideal for designing cocrystals with specific architectures. nih.govnih.gov Studies on halogenated anilines have explored how intermolecular interactions, such as hydrogen bonds and π-stacking, direct the formation of supramolecular structures. nih.govacs.org This evolution from simple synthetic targets to key components in crystal engineering highlights the growing appreciation for the nuanced and powerful role of halogenated anilines in modern chemical research. rsc.orgrsc.org

Scope and Focus of the Academic Research Outline

This article is strictly focused on the chemical compound this compound. The content is structured to provide a foundational understanding of the compound by first establishing the importance of its chemical class—fluoro- and iodoanilines—in contemporary research. It then traces the scientific evolution of halogenated aniline derivatives to provide a historical and developmental context. The information presented is based on documented research findings and established chemical principles.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOMEOMTVVEEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479448 | |

| Record name | 4,5-Difluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847685-01-2 | |

| Record name | 4,5-Difluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Difluoro 2 Iodoaniline

Precursor-Based Synthesis Strategies

Precursor-based syntheses are the most common approaches for obtaining 4,5-Difluoro-2-iodoaniline. These routes begin with simpler, commercially available aniline (B41778) derivatives and introduce the necessary functional groups through one or more chemical transformations.

A primary strategy involves the direct modification of difluoroaniline isomers or their derivatives through electrophilic substitution and other transformations.

The direct iodination of 3,4-Difluoroaniline is a straightforward approach to synthesizing this compound. The amino group on the aniline ring is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 3,4-Difluoroaniline, the position para to the amino group is blocked by a fluorine atom, and the two ortho positions (2 and 6) are available for substitution. The electronic effects of the fluorine atoms influence the regioselectivity of the iodination, favoring substitution at the 2-position, which is less sterically hindered and electronically favored, leading to the desired this compound product.

Common iodinating agents for anilines include N-Iodosuccinimide (NIS), often used with an acid catalyst like trifluoroacetic acid (TFA) to generate a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net The reaction is typically performed under mild conditions and can provide good yields. organic-chemistry.org Another method involves using elemental iodine (I₂) in the presence of an oxidizing agent, such as silver sulfate (B86663) (Ag₂SO₄), which facilitates the formation of the electrophilic iodonium (B1229267) ion. nih.gov

Table 1: Iodination of 3,4-Difluoroaniline

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 3,4-Difluoroaniline | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Acetonitrile (B52724) | Room Temperature | This compound | High | organic-chemistry.org |

| 3,4-Difluoroaniline | Iodine (I₂), Silver(I) sulfate (Ag₂SO₄) | Dichloromethane | Not specified | This compound | Moderate to Good | nih.gov |

The regioselective chlorination and bromination of existing halogenated anilines represent a method for producing polyhalogenated aromatic compounds. While not a direct synthesis of this compound, these reactions demonstrate the principles of electrophilic substitution on complex aniline precursors. For instance, studies have focused on the further halogenation of iodo-difluoroaniline isomers.

One study detailed the chlorination of 3,5-difluoro-4-iodoaniline (B74690) using N-chlorosuccinimide (NCS) in refluxing acetonitrile, which yielded the monochlorinated product, 2-chloro-3,5-difluoro-4-iodoaniline. tandfonline.com Further investigation by another research group showed that reacting 3,5-difluoro-4-iodoaniline with NCS in chloroform, catalyzed by trifluoroacetic acid, led to a mixture of products, with 2,6-dichloro-3,5-difluoro-4-iodoaniline being a major component. vanderbilt.edu Similarly, the dibromination of 3,5-difluoro-4-iodoaniline with N-bromosuccinimide (NBS) has been shown to be highly chemoselective, yielding 2,6-dibromo-3,5-difluoro-4-iodoaniline (B14003706) in good yield under mild conditions. vanderbilt.edu

These transformations highlight how the directing effects of the amino group and existing halogens can be exploited to create highly substituted anilines, although they produce compounds with different substitution patterns than this compound. tandfonline.comvanderbilt.edutandfonline.com

Table 2: Halogenation of 3,5-Difluoro-4-iodoaniline

| Starting Material | Reagents | Solvent | Conditions | Major Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 3,5-Difluoro-4-iodoaniline | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux, 18 h | 2-Chloro-3,5-difluoro-4-iodoaniline | 48% | tandfonline.com |

| 3,5-Difluoro-4-iodoaniline | N-Chlorosuccinimide (NCS), Trifluoroacetic acid (TFA) | Chloroform | Room Temperature | 2,6-Dichloro-3,5-difluoro-4-iodoaniline | Not specified | vanderbilt.edu |

| 3,5-Difluoro-4-iodoaniline | N-Bromosuccinimide (NBS) | Not specified | Ambient Temperature | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | Good | vanderbilt.edu |

An alternative pathway to this compound begins with the precursor 4,5-Difluoro-2-nitroaniline (B1295537). chemimpex.comsigmaaldrich.com This multi-step synthesis involves two key transformations: the reduction of the nitro group and the subsequent introduction of iodine.

First, the nitro group of 4,5-Difluoro-2-nitroaniline is reduced to an amino group to form 4,5-difluoro-1,2-phenylenediamine. This reduction is a standard procedure and can be accomplished using various reagents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

The second step involves selectively replacing one of the amino groups of the resulting diamine with an iodine atom. This is typically achieved through a Sandmeyer reaction. nih.govderpharmachemica.com The diamine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to convert one of the amino groups into a diazonium salt. The resulting diazonium salt is then treated with an iodide source, commonly potassium iodide (KI), which displaces the diazonium group to yield the final product, this compound. The application of diazotization reactions to 4,5-difluoro-2-nitroaniline for the preparation of other derivatives has been documented. sigmaaldrich.com

A modern and efficient method for preparing 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. rsc.orgresearchgate.net This strategy can be applied to the synthesis of this compound starting from 4,5-Difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid).

The reaction proceeds by heating the anthranilic acid precursor with an iodine source, which leads to the simultaneous removal of the carboxylic acid group (as CO₂) and the introduction of an iodine atom at the same position. Various reagent systems have been developed for this transformation. One practical method employs inexpensive potassium iodide (KI) and molecular iodine (I₂) in a solvent like acetonitrile under oxygen pressure at elevated temperatures. rsc.orgrsc.org This approach is notable for being transition-metal-free and base-free. rsc.org Alternative protocols utilize N-iodosuccinimide (NIS) as the iodine source, sometimes in conjunction with a photoredox catalyst under visible light irradiation, which allows the reaction to proceed under mild conditions. osti.govorganic-chemistry.org This method generally shows high functional group tolerance and provides good yields of the desired 2-iodoaniline (B362364) products. rsc.orgorganic-chemistry.org

Synthesizing this compound from other halogenated anilines, such as 2-Iodoaniline or 5-Fluoro-2-iodoaniline (B1304776), sigmaaldrich.comtcichemicals.com presents a significant synthetic challenge. These routes would necessitate the introduction of one or two fluorine atoms onto the aromatic ring, a process that is generally more complex than iodination, chlorination, or bromination.

Starting with 2-Iodoaniline would require a difluorination reaction. Starting with 5-Fluoro-2-iodoaniline would require the introduction of a second fluorine atom at the 4-position. Such transformations are not typically achieved by standard electrophilic aromatic substitution. Instead, they would likely require multi-step sequences or advanced techniques such as nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., a nitro- or cyano-substituted ring), or the use of specialized and often aggressive fluorinating agents. While the synthesis of various fluorinated heterocycles from chloro-precursors via nucleophilic displacement with fluoride (B91410) ions is known, researchgate.net specific examples of the direct conversion of 2-iodoaniline or 5-fluoro-2-iodoaniline to this compound are not commonly reported in standard literature, suggesting this is a less-traveled synthetic path.

Synthesis from Difluoroaniline Derivatives

Advanced Synthetic Techniques

Advanced synthetic methodologies offer sophisticated and efficient routes to produce this compound and its derivatives. These techniques often provide higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Cross-Coupling Reactions for Aniline Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsigmaaldrich.comsioc-journal.cn These reactions have become indispensable in organic synthesis, including the preparation of complex aniline derivatives. eie.grsigmaaldrich.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are widely used due to their versatility, high functional group tolerance, and excellent stereo- and regioselectivity. sigmaaldrich.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for creating sp²-sp carbon-carbon bonds. organic-chemistry.orgmdpi.com This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orggoogle.com

Recent advancements have led to the development of copper-free Sonogashira reactions, which can prevent the undesirable homocoupling of alkynes. google.com Various palladium precursors, such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂, have been shown to effectively catalyze the Sonogashira reaction. nih.govbeilstein-journals.org The choice of ligand is also crucial, with phosphine (B1218219) ligands like PPh₃ and PCy₃ being common, although N-heterocyclic carbene (NHC) ligands have emerged as effective alternatives. mdpi.comrsc.org

The chemoselectivity of palladium-catalyzed reactions is a significant advantage, allowing for the selective functionalization of polyhalogenated compounds. rsc.orgnih.gov Generally, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl > C–F, which allows for selective coupling at the most reactive site. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromophenyl triflate | 3-Phenylpropiolic acid | Pd catalyst, ligand | OTf-arylalkyne | 73 | rsc.org |

| 4-Bromo-2-chlorophenyl triflate | 3-Phenylpropiolic acid | Pd catalyst, ligand | OTf-arylalkyne | 77 | rsc.org |

| Iodoaromatic compounds | Phenylacetylene | PdCl₂(PPh₃)₂ in [TBP][4EtOV] | Cross-coupling product | 72-99 | nih.gov |

| Iodoaromatic compounds | Propargyl alcohol | (PPh₃)₂PdCl₂ in [TBP][4EtOV] | Cross-coupling product | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org Copper catalysis is often more cost-effective than palladium-based methods. beilstein-journals.org

In the context of aniline derivatives, copper-mediated cross-coupling reactions are effective for N-arylation. For instance, an efficient method for the N-selective arylation of β-amino alcohols with iodoanilines has been developed using a copper catalyst. nih.gov This reaction demonstrates the utility of copper in forming C-N bonds under mild conditions. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) and indole-2-carboxylic acid have been shown to be effective in promoting these copper-catalyzed N-arylation reactions. nih.gov

Copper catalysis can also be used for the direct arylation of arenes through an in situ iodination followed by a copper-catalyzed cross-coupling. nih.gov This approach allows for the highly regioselective coupling of two different aromatic compounds. Furthermore, copper-catalyzed borylative defluorination provides access to valuable gem-difluoroallyl boronic acid derivatives. rsc.org

Table 2: Examples of Copper-Mediated Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

| 2-Iodoaniline | β-Amino alcohols | CuI, Ligand (L4 or L6) | N-(2-aminophenyl)-2-hydroxyethylamines | 50-90 | nih.gov |

| Electron-rich arenes | Electron-poor arenes | CuI/phenanthroline, Iodine | Cross-dimerized arenes | - | nih.gov |

| β-Substituted α-trifluoromethyl-α,β-unsaturated esters | Bis(pinacolato)diboron | CuI | gem-Difluoroallyl boronic acid derivatives | Moderate to good | rsc.org |

| Aryl, heteroaryl, and vinyl iodides | α-Silyldifluoroamides | CuOAc | α,α-Difluoro-α-aryl amides | High | escholarship.org |

This table is interactive. Click on the headers to sort the data.

Photoinduced Methods for Fluorination/Iodination in Aniline Synthesis

Photoinduced reactions, particularly those utilizing visible-light photoredox catalysis, have emerged as a powerful and sustainable strategy for the synthesis of fluorinated and iodinated aromatic compounds. mdpi.comresearchgate.net These methods often proceed under mild conditions and can offer unique reactivity and selectivity.

The synthesis of fluorinated aromatic compounds can be achieved through photocatalytic reactions that install fluorine-containing moieties directly onto the aromatic ring. mdpi.com Hypervalent iodine(III) reagents, such as Togni reagents, are often employed as sources of electrophilic trifluoromethyl groups in these transformations. mdpi.com The mechanism typically involves the generation of a radical intermediate through a single-electron transfer process initiated by a photocatalyst. mdpi.com

Similarly, photoinduced methods can be applied to iodination. For example, the iodination of anilines can be achieved using N-iodosuccinimide (NIS) under solid-state grinding conditions, which is a rapid and high-yielding method. researchgate.net Mechanistic studies suggest that some iodination reactions proceed via a radical pathway. researchgate.net

Chemoselective Transformations in Polyhalogenated Systems

The site-selective functionalization of polyhalogenated arenes is a significant challenge in organic synthesis, but it offers a direct route to complex molecules. nih.gov Chemoselectivity in these systems is often governed by the inherent differences in the carbon-halogen bond dissociation energies (C-I > C-Br > C-Cl > C-F). nih.gov This reactivity trend allows for the selective transformation at the most labile halogen position.

Metal-catalyzed cross-coupling reactions are particularly well-suited for achieving chemoselectivity in polyhalogenated systems. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one halogen over another, even when the halogens are identical. nih.gov For instance, in the Sonogashira coupling of polyhalogenated substrates, the alkyne moiety can be installed ortho to an acetamido group. nih.gov

The synthesis of this compound itself involves the selective iodination of 3,5-difluoroaniline. vanderbilt.edu Further halogenation of resulting polyhalogenated anilines, such as 3,5-difluoro-4-iodoaniline, requires mild conditions to avoid deiodination. vanderbilt.edu For example, dibromination with N-bromosuccinimide (NBS) can be highly chemoselective, whereas chlorination with N-chlorosuccinimide (NCS) may lead to a mixture of products. vanderbilt.edu

Reactivity and Reaction Pathways of 4,5 Difluoro 2 Iodoaniline

Reactions at the Amino Group

The primary amino (-NH₂) group is a key site for reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various functionalities and further synthetic transformations.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group in 4,5-Difluoro-2-iodoaniline allows it to readily undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, converts the aniline (B41778) into a more stable and less reactive amide. This transformation is often used as a protecting group strategy or to introduce specific acyl moieties.

A representative acylation reaction is the N-acetylation using acetic anhydride, often in the presence of a mild base or in acetic acid. This reaction produces N-(4,5-difluoro-2-iodophenyl)acetamide. The resulting amide is significantly less basic and less susceptible to oxidation compared to the parent aniline.

Alkylation of the amino group, while less common than acylation, can be achieved using alkyl halides. These reactions can proceed to give mono- and di-alkylated products, though controlling the degree of alkylation can be challenging.

| Reaction Type | Reagent | Product | Purpose |

| Acylation | Acetic Anhydride (Ac₂O) | N-(4,5-difluoro-2-iodophenyl)acetamide | Protection, functionalization |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-4,5-difluoro-2-iodoaniline | Introduction of alkyl groups |

Diazotization Reactions and Transformations of Diazonium Salts

The conversion of the primary aromatic amino group of this compound into a diazonium salt is a cornerstone of its synthetic utility. This process, known as diazotization, is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lumenlearning.comlibretexts.org The resulting 4,5-difluoro-2-iodobenzenediazonium salt is a highly versatile intermediate. chemistrysteps.com

The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles in what are broadly known as diazonium salt replacement reactions. chemistrysteps.comyoutube.compearson.com

Key transformations include:

Sandmeyer Reactions: These reactions use copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. lumenlearning.comorganic-chemistry.org This provides a reliable method for introducing these functionalities onto the aromatic ring at the position of the original amino group.

Schiemann Reaction: To introduce a fluorine atom, the isolated diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). masterorganicchemistry.com

Other Replacements: The diazonium group can also be substituted by an iodide ion by treatment with potassium iodide (KI), a hydroxyl group (-OH) by heating in an aqueous acidic solution, or a hydrogen atom (hydrodediazoniation) using reducing agents like hypophosphorous acid (H₃PO₂). chemistrysteps.commasterorganicchemistry.com

| Reaction Name | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium Salt) |

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann | HBF₄, then heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, H⁺, heat | -OH |

| Reduction | H₃PO₂ | -H |

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site for metal-mediated cross-coupling reactions and for the formation of hypervalent iodine compounds.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For the SNAr mechanism to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org

In the case of this compound, the ring is substituted with two fluorine atoms (weakly deactivating), an iodine atom, and an amino group. The amino group is strongly electron-donating, which deactivates the ring toward nucleophilic attack, making a traditional SNAr reaction challenging. Furthermore, in polyhalogenated aromatic compounds, nucleophilic displacement of fluorine is often favored over heavier halogens if the reaction proceeds via the classic addition-elimination mechanism, especially on activated rings. researchgate.net However, without strong activation, inducing the displacement of a fluorine atom from this compound with common nucleophiles is difficult. Modern methods, such as concerted SNAr or photoredox-catalyzed processes, have been developed for the substitution of unactivated fluoroarenes and could potentially offer a pathway for such transformations. acs.orgnih.gov

Metal-Mediated Substitution Reactions (e.g., Suzuki, Heck, Sonogashira)

The iodine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which readily undergoes oxidative addition to a Pd(0) catalyst. This makes this compound a valuable substrate for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the synthesis of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. mdpi.commdpi.com The reaction requires a palladium catalyst and a base to regenerate the active catalyst.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.org

These reactions are highly regioselective, occurring exclusively at the carbon atom bearing the iodine substituent.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Arylalkyne |

Formation of Hypervalent Iodine(III) Intermediates and their Reactivity

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to a hypervalent state (III). Hypervalent iodine(III) reagents are valuable in organic synthesis as they are mild, non-toxic, and highly effective oxidizing and electrophilic arylating agents. beilstein-journals.orgorganic-chemistry.org

Common methods to form hypervalent iodine(III) species from an iodoarene include:

Oxidation to ArI(OAc)₂: Reaction with oxidants like peracetic acid or sodium perborate (B1237305) in acetic acid yields a (diacetoxyiodo)arene derivative. wikipedia.orgnih.gov

Synthesis of Diaryliodonium Salts: One-pot methods involving the oxidation of the iodoarene (e.g., with m-CPBA or Oxone) in the presence of another aromatic compound and a strong acid (like TfOH or H₂SO₄) can produce unsymmetrical diaryliodonium salts. beilstein-journals.orgdiva-portal.org

Once formed, these hypervalent iodine(III) compounds serve as potent electrophiles. For example, a diaryliodonium salt containing the 4,5-difluoro-2-iodophenyl moiety can transfer this aryl group to a wide range of C-, N-, O-, and S-centered nucleophiles. nih.gov This reactivity is driven by the formation of the stable iodoarene as a leaving group. These reactions provide a metal-free alternative to cross-coupling for arylation reactions.

Reactions Involving the Fluorine Substituents

The presence of two fluorine atoms on the aniline ring of this compound significantly influences its reactivity. These strongly electron-withdrawing substituents activate the aromatic ring towards certain reactions while directing the regiochemical outcome of others.

Nucleophilic Displacement of Fluorine

The fluorine atoms in this compound, activated by their position relative to other functional groups, can be susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion. The rate of these reactions is highly dependent on the electron-withdrawing capacity of the groups on the aromatic ring. youtube.comdiva-portal.org

Generally, for a leaving group in nucleophilic aromatic substitution, its ability to be displaced follows the trend F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com In compounds like this compound, the presence of multiple electron-withdrawing groups can further enhance this effect. nih.gov For instance, in the related compound 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are readily displaced by various nucleophiles such as amines, alcohols, and thiols. nih.gov

While specific studies detailing the nucleophilic displacement of fluorine from this compound are not prevalent, the general principles of SNAr suggest that under appropriate conditions with strong nucleophiles, substitution of one or both fluorine atoms is a feasible reaction pathway. The reaction would likely proceed via a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. diva-portal.orgnih.gov

Influence of Fluorine on Reaction Regioselectivity and Kinetics

The two fluorine atoms in this compound exert a profound influence on the regioselectivity and kinetics of its reactions. Fluorine's high electronegativity leads to strong inductive electron withdrawal (-I effect), which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. researchgate.netresearchgate.net This electronic effect is crucial in directing the outcome of various synthetic transformations.

In reactions where this compound acts as a substrate, the fluorine atoms can dictate the position of incoming reagents. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the fluorine substituents can influence the oxidative addition step and subsequent migratory insertion, thereby controlling the regioselectivity of the product formation. wikipedia.org

The kinetic aspect is also significantly affected. The electron-withdrawing nature of fluorine can accelerate reactions that involve the formation of an electron-rich intermediate or transition state. Conversely, it can decelerate reactions that proceed through an electron-deficient state. researchgate.net The specific impact on reaction rates depends on the mechanism of the particular transformation. For example, in cyclization reactions, the electronic effects of the fluorine atoms can influence the rate-determining step, be it the initial coordination of a metal catalyst or the final reductive elimination.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the strategic placement of its functional groups—the amino, iodo, and fluoro substituents—which can all participate in or influence cyclization reactions.

Synthesis of Indole (B1671886) Derivatives

A prominent application of this compound is in the synthesis of fluorinated indole derivatives. The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, is particularly well-suited for this purpose. wikipedia.orgub.edusynarchive.com This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne. nih.gov

In this process, this compound reacts with an alkyne in the presence of a palladium catalyst and a base to yield 5,6-difluoro-2,3-disubstituted indoles. researchgate.netresearchgate.net The reaction proceeds through a catalytic cycle that includes oxidative addition of the C-I bond to a Pd(0) species, coordination and migratory insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to regenerate the catalyst. wikipedia.org The fluorine substituents remain on the benzene (B151609) ring of the resulting indole, providing a route to novel fluorinated indole scaffolds that are of interest in medicinal chemistry. openmedicinalchemistryjournal.com

| Catalyst | Alkyne | Base | Product | Yield |

| Pd(OAc)₂ | Diphenylacetylene | K₂CO₃ | 5,6-Difluoro-2,3-diphenylindole | Good |

| Pd(PPh₃)₄ | 1-Phenyl-1-propyne | NaOAc | 5,6-Difluoro-2-methyl-3-phenylindole | Moderate |

| "Ligand-less" Pd | Diethyl acetylenedicarboxylate | LiCl, K₂CO₃ | Diethyl 5,6-difluoro-1H-indole-2,3-dicarboxylate | Good to Excellent |

This table represents typical conditions and expected products based on the general Larock indole synthesis and may not reflect specific experimental results for this compound.

Formation of Benzothiazoles and Other Sulfur-Containing Heterocycles

The structural features of this compound also allow for its use in the synthesis of benzothiazoles and other related sulfur-containing heterocycles. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with various reagents. wikipedia.orgnih.govnih.gov While this compound is not a direct precursor in this classic route, its iodo and amino groups can be utilized in modern cross-coupling strategies.

For example, copper-catalyzed cyclization reactions have been developed for the synthesis of 2-substituted benzothiazoles from o-iodoaniline derivatives, elemental sulfur (S₈), and N-tosylhydrazones. organic-chemistry.org In this type of reaction, this compound could serve as the aniline component, reacting with a sulfur source and a suitable coupling partner to construct the thiazole (B1198619) ring fused to the difluorobenzene moiety. These methods provide an efficient pathway to biologically active fluorinated benzothiazole (B30560) molecules. organic-chemistry.orgrsc.org

Intramolecular Cyclizations Facilitated by Halogen Substituents

The iodo and fluoro substituents on the this compound ring can facilitate various intramolecular cyclization reactions to form complex heterocyclic systems. The ortho-iodoaniline moiety is a classic precursor for reactions that proceed via radical or transition-metal-mediated pathways. rsc.orgsioc-journal.cn

For instance, intramolecular cyclizations can be initiated by forming a radical at the carbon bearing the iodine atom, which can then attack another part of the molecule to form a new ring. researchgate.net Similarly, transition metal catalysts, such as copper or palladium, can insert into the carbon-iodine bond, initiating a cyclization cascade. sioc-journal.cnorganic-chemistry.org While specific examples utilizing this compound in such intramolecular cyclizations are not extensively documented, the reactivity patterns of ortho-haloanilines suggest its potential in synthesizing novel, fluorinated, polycyclic heterocyclic structures, such as indoloquinolines. nih.gov The fluorine atoms in these reactions would likely influence the electronic properties of the intermediates and transition states, potentially affecting reaction rates and product stability.

Advanced Spectroscopic and Computational Characterization of 4,5 Difluoro 2 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4,5-Difluoro-2-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing effects of the fluorine and iodine atoms, combined with the electron-donating effect of the amine group, result in a distinct pattern of signals in the aromatic region of the NMR spectra.

¹H NMR: The proton spectrum shows two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions. The proton at C3 is influenced by the adjacent iodine and fluorine atoms, while the C6 proton is adjacent to the amine group and a fluorine atom. The amine group itself typically appears as a broad singlet.

¹³C NMR: The carbon spectrum displays six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative fluorine (C4, C5) and iodine (C2) atoms are significantly shifted. The carbon attached to the amine group (C1) also shows a characteristic chemical shift.

¹⁹F NMR: Given the two fluorine atoms in different chemical environments relative to the iodo and amino groups, the ¹⁹F NMR spectrum is expected to show two distinct signals. vulcanchem.com The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in molecular structure. jeolusa.com

Table 1: Predicted and Representative NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| C1-NH₂ | ~4.0-5.0 (broad s) | ~145-150 | N/A |

| C2-I | N/A | ~85-90 | N/A |

| C3-H | ~7.2-7.4 | ~115-120 | N/A |

| C4-F | N/A | ~150-155 (d, ¹JCF) | ~(-120)-(-130) |

| C5-F | N/A | ~145-150 (d, ¹JCF) | ~(-135)-(-145) |

| C6-H | ~6.7-6.9 | ~105-110 | N/A |

Note: Values are estimates based on typical substituent effects in related halogenated anilines. Actual values may vary depending on the solvent and experimental conditions. The 'd' indicates a doublet splitting pattern due to C-F coupling.

Spin-spin coupling, or J-coupling, provides through-bond connectivity information and is crucial for confirming the substitution pattern of the aromatic ring. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their geometric relationship. libretexts.org

In this compound, several key coupling interactions are observed:

³JHH (ortho coupling): There are no ortho protons in this molecule.

⁴JHH (meta coupling): A small coupling constant would be expected between the protons at C3 and C6.

H-F Coupling: Protons couple to nearby fluorine atoms. The proton at C3 will show coupling to the fluorine at C4 (ortho, ³JHF) and the fluorine at C5 (meta, ⁴JHF). Similarly, the C6 proton will couple to the fluorine at C5 (ortho, ³JHF) and C4 (meta, ⁴JHF). Ortho H-F coupling constants are typically larger than meta couplings. iastate.edu

C-F Coupling: Carbon-fluorine coupling is particularly informative. Large one-bond couplings (¹JCF) are observed for C4 and C5. Multi-bond couplings (²JCF, ³JCF) are also present and help in assigning the quaternary carbons. iastate.edu

Table 2: Typical J-Coupling Constants for Fluoroaromatic Compounds

| Coupling Type | Number of Bonds | Typical Range (Hz) | Expected in this compound |

|---|---|---|---|

| H-H (ortho) | 3 | 6-10 | N/A |

| H-H (meta) | 4 | 1-3 | H3-H6 |

| H-F (ortho) | 3 | 6-12 | H3-F4, H6-F5 |

| H-F (meta) | 4 | 2-8 | H3-F5, H6-F4 |

| C-F | 1 | 240-280 | C4-F4, C5-F5 |

| C-C-F | 2 | 20-50 | e.g., C3-F4, C5-F4 |

While 1D NMR provides essential information, 2D NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. In this compound, a COSY spectrum would show a cross-peak between the signals for H3 and H6, confirming their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show correlations for C3-H3 and C6-H6, allowing for the direct assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for assigning non-protonated (quaternary) carbons. For instance, the proton at C6 would be expected to show HMBC correlations to C1, C2, and C4. The amine protons, if observed as a sharp enough signal, could show correlations to C1 and C2. These correlations provide a definitive map of the molecular framework.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In mass spectrometry, this compound (C₆H₄F₂IN) has a monoisotopic mass of approximately 254.9357 Da. The molecular ion peak [M]⁺• would be observed at m/z ≈ 255.

The fragmentation of halogenated anilines in a mass spectrometer is influenced by the relative strengths of the chemical bonds. nih.gov A common and significant fragmentation pathway for iodoaromatic compounds is the cleavage of the weak carbon-iodine bond. youtube.com

Loss of Iodine: The primary fragmentation is the loss of an iodine radical (•I), which has a mass of 127 Da. This results in a prominent fragment ion at m/z ≈ 128, corresponding to the [M-I]⁺ cation (difluoroaniline cation).

Alpha-Cleavage: For amines, alpha-cleavage is a characteristic fragmentation pathway, although in aromatic amines, this is less straightforward than in aliphatic amines. youtube.com

Loss of HF: The collision-induced dissociation (CID) mass spectra of difluoroanilines have been noted to show peaks corresponding to the loss of hydrogen fluoride (B91410) (HF). nih.gov

HRMS allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is used to calculate the elemental formula, confirming the presence of iodine and two fluorine atoms and distinguishing the compound from other isomers or impurities. For example, the predicted m/z for the protonated molecule [M+H]⁺ is 255.94293. uni.lu

Isotopic patterns in mass spectrometry are powerful tools for identifying the presence of certain elements. Each element has a unique natural abundance of its stable isotopes.

Iodine: Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope (¹²⁷I). Therefore, it does not produce a characteristic multi-peak pattern like chlorine (³⁵Cl/³⁷Cl) or bromine (⁷⁹Br/⁸¹Br). Its presence is confirmed by the high-resolution mass of the molecular ion and the characteristic mass loss of 127 Da in fragmentation.

Carbon: The presence of carbon atoms (C₆) leads to an M+1 peak due to the natural abundance of ¹³C (~1.1%). For a molecule with six carbon atoms, the intensity of the M+1 peak is expected to be approximately 6.6% of the M peak intensity. High-resolution mass spectrometry can resolve the [¹³C¹²C₅H₄F₂IN]⁺• peak from other potential isobaric interferences, and its intensity serves to confirm the carbon count in the molecular formula. nih.gov

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules. By probing the vibrational energy levels of chemical bonds, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the analysis of subtle structural features. For this compound, these techniques are instrumental in characterizing its unique vibrational landscape, which is shaped by the interplay of the aromatic ring, the amino group, and the halogen substituents.

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. The analysis of these bands in both FT-IR and FT-Raman spectra allows for the unambiguous identification of its key functional groups. mdpi.com

The amino (-NH₂) group exhibits characteristic symmetric and asymmetric stretching vibrations, which are typically observed in the 3400-3500 cm⁻¹ region in the FT-IR spectrum. The corresponding scissoring (bending) mode is expected around 1600-1630 cm⁻¹. The aromatic ring gives rise to several prominent bands. The C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are typically observed in the 1400-1600 cm⁻¹ range.

An illustrative breakdown of the expected vibrational modes for this compound is presented in the table below. The exact frequencies can be more precisely assigned through computational modeling. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| N-H Scissoring | 1600 - 1630 | FT-IR |

| Aromatic C=C Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretching | 1200 - 1300 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR, FT-Raman |

| C-I Stretching | 500 - 600 | FT-Raman |

This table is interactive. Users can sort the data by clicking on the column headers.

Beyond the identification of functional groups, vibrational spectroscopy is a sensitive probe for intermolecular interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in the solid-state packing and macroscopic properties of molecular crystals. nih.gov

In the solid state, the amino group of this compound can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. nih.gov These interactions typically lead to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands in the FT-IR spectrum compared to the gas phase or dilute solutions. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

Furthermore, the iodine atom in this compound can participate in halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as a nitrogen atom of a neighboring molecule. nih.govresearchgate.net These interactions can influence the low-frequency vibrational modes, particularly those involving the C-I bond. mdpi.com The formation of halogen bonds can be inferred from shifts in the C-I stretching and bending frequencies in the FT-Raman spectrum. researchgate.net The synergistic or competitive nature of hydrogen and halogen bonds in directing the crystal packing of similar halogenated anilines has been a subject of significant research. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data, offering deep insights into the electronic structure, geometry, and reactivity of molecules. For this compound, quantum mechanical studies are invaluable for understanding its properties at a molecular level.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure and geometry of molecules. aimspress.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be optimized, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations can also yield theoretical vibrational frequencies. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a highly reliable assignment of the experimental FT-IR and FT-Raman spectra. This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational modes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. chemrxiv.org

For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO will be localized primarily on the aniline (B41778) ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, may have significant contributions from the aromatic ring and the electron-withdrawing halogen substituents. The analysis of these orbitals provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

A summary of key parameters derived from HOMO-LUMO analysis is provided below:

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is interactive. Users can sort the data by clicking on the column headers.

The presence of the amino group and the iodine atom introduces the possibility of different spatial orientations, or conformations, for this compound. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. researchgate.net

Potential energy surface (PES) scans can be performed computationally by systematically varying key dihedral angles, such as the one defining the orientation of the amino group relative to the aromatic ring. nih.gov These calculations help to locate the global and local energy minima on the PES, corresponding to the most stable and metastable conformers, respectively. nih.gov Understanding the conformational landscape is crucial as different conformers may exhibit distinct spectroscopic properties and chemical reactivities. The results of such analyses can shed light on the molecule's flexibility and the preferred spatial arrangement of its functional groups. researchgate.net

Simulations of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and refine experimental findings. For this compound, simulations of its key spectroscopic properties—notably Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra—are instrumental in confirming its molecular structure and understanding its electronic characteristics. These simulations are typically performed using methodologies rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The process begins with the in silico construction of the this compound molecule. Its geometry is then optimized to find the most stable, lowest-energy conformation. This optimized structure serves as the foundation for all subsequent spectroscopic property calculations, ensuring that the predictions are as accurate as possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The simulation of ¹H and ¹³C NMR spectra is crucial for verifying the atomic connectivity and chemical environment within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used DFT-based approach, is employed to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, the calculated chemical shifts would be expected to reflect the electronic influence of the substituents on the aniline ring. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating effect of the amino group, creates a distinct pattern of chemical shifts that is characteristic of this specific substitution pattern. A comparison between the simulated and experimental NMR data is a critical step in structural elucidation.

Interactive Data Table: Simulated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Note: The following data is illustrative of typical results obtained from DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) and is intended to represent expected values. Experimental data for this specific compound is not widely published.

| Position | Atom | Simulated δ (ppm) | Expected Experimental δ (ppm) | Notes |

|---|---|---|---|---|

| 1 | C-NH₂ | 145.8 | ~146 | Carbon attached to the amino group, deshielded. |

| 2 | C-I | 88.5 | ~90 | Significant shielding due to the heavy atom effect of iodine. |

| 3 | C-H | 122.3 | ~123 | Aromatic proton in a complex electronic environment. |

| 4 | C-F | 155.1 (d, ¹JCF ≈ 240 Hz) | ~155 | Deshielded by fluorine; shows large C-F coupling. |

| 5 | C-F | 150.7 (d, ¹JCF ≈ 245 Hz) | ~151 | Deshielded by fluorine; shows large C-F coupling. |

| 6 | C-H | 110.2 | ~111 | Aromatic proton influenced by adjacent fluorine and amino groups. |

| - | NH₂ | 4.15 | ~4.2 | Chemical shift can vary with solvent and concentration. |

| 3 | H | 7.45 | ~7.5 | Deshielded proton, ortho to the iodine atom. |

| 6 | H | 6.80 | ~6.8 | Shielded proton, ortho to the amino group. |

Infrared (IR) Spectroscopy Simulation

The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the energies of the normal modes of vibration, which correspond to the absorption bands in an IR spectrum.

The resulting theoretical frequencies are often systematically higher than the experimental values due to the harmonic oscillator approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The simulated spectrum allows for the assignment of specific vibrational modes, such as N-H stretches of the amino group, C-F stretches, and aromatic C-H bending, to the experimentally observed absorption bands.

Interactive Data Table: Simulated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Note: The following data is illustrative and represents typical values from DFT calculations, which are often scaled to match experimental results.

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3485 | ~3480 | Medium |

| N-H Symmetric Stretch | 3390 | ~3385 | Medium |

| Aromatic C-H Stretch | 3080 | ~3075 | Weak |

| N-H Scissoring | 1625 | ~1620 | Strong |

| Aromatic C=C Stretch | 1510 | ~1505 | Strong |

| C-N Stretch | 1315 | ~1310 | Medium |

| C-F Stretch | 1240 | ~1235 | Strong |

| C-I Stretch | 530 | ~525 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

The simulation of the UV-Vis absorption spectrum is performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions associated with the aniline aromatic system. The positions and intensities of these absorption bands are modulated by the substituents. TD-DFT calculations help to assign these transitions and understand how the electronic structure is altered upon excitation. Modeling the effect of a solvent is often important for accurate predictions, which can be achieved using models like the Polarizable Continuum Model (PCM).

Interactive Data Table: Simulated UV-Vis Absorption Maxima (λmax)

Note: The following data is illustrative, based on TD-DFT calculations in a typical solvent like ethanol.

| Transition | Simulated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.045 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 260 | 0.120 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 218 | 0.350 | HOMO → LUMO+1 (π → π*) |

Applications of 4,5 Difluoro 2 Iodoaniline in the Synthesis of Functional Molecules

Building Block in Pharmaceutical and Agrochemical Synthesis

In the fields of medicinal and agricultural chemistry, the precise introduction of fluorine atoms into a molecular scaffold is a widely used strategy to enhance the efficacy and metabolic stability of a compound. nih.govresearchgate.net 4,5-Difluoro-2-iodoaniline is an exemplary starting material for this purpose, providing a pre-fluorinated benzene (B151609) ring that can be further elaborated into diverse molecular architectures. lifechempharma.comcalibrechem.com

The indole (B1671886) core is a prominent heterocyclic motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov this compound is a key precursor for the synthesis of fluorinated indoles. For instance, it can be used to prepare 5,6-Difluoroindole (B67218), a fluorinated analog of the core indole structure. chemicalbook.com The synthesis of such indole-containing compounds is of great interest for developing novel therapeutics. nih.gov The presence of fluorine atoms on the indole ring can significantly modulate the compound's biological and pharmacological profile.

Table 1: Synthesis of a Bioactive Heterocycle from this compound

| Precursor | Resulting Heterocycle | Significance |

|---|---|---|

| This compound | 5,6-Difluoroindole | A building block for creating complex fluorinated bioactive molecules with potential therapeutic applications. chemicalbook.com |

The incorporation of fluorine into drug candidates is a proven strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. researchgate.netikprress.org An estimated 20% of all pharmaceuticals on the market contain at least one fluorine atom. researchgate.net this compound is an ideal intermediate for creating these sophisticated molecules. The iodine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of diverse molecular fragments. At the same time, the difluorinated phenyl ring is carried into the final product, imparting the desirable properties associated with fluorination. nih.govunipa.it

Table 2: Research Findings on Fluorination in Drug Design

| Finding | Impact on Drug Design | Source |

|---|---|---|

| Enhanced Metabolic Stability | Fluorine substitution can block sites of metabolic oxidation, increasing the drug's half-life. | unipa.it |

| Improved Binding Affinity | The high electronegativity of fluorine can lead to more potent interactions with biological targets. | ikprress.org |

| Increased Lipophilicity | Fluorine can enhance a molecule's ability to cross biological membranes, improving bioavailability. | researchgate.net |

Fluoroalkylated anilines are an important class of compounds in medicinal chemistry. While this compound is itself a difluorinated aniline (B41778), it also serves as a foundational structure for the synthesis of more complex fluoroalkylated aniline derivatives. The reactive sites on the molecule can be used to introduce additional fluoroalkyl groups or other functionalities. Recent research has highlighted operationally simple methods for the difluoroalkylation of anilines, underscoring the importance and utility of this class of compounds in synthetic chemistry. acs.org The iodo-substituted position on this compound makes it an excellent substrate for cross-coupling reactions, enabling its use as a building block for more elaborate molecular structures. acs.org

Role in Materials Science and Organic Electronics

Beyond its applications in the life sciences, the unique electronic properties conferred by the fluorine and iodine substituents make this compound a valuable precursor in materials science.

The development of novel organic polymers with tailored electronic and physical properties is a major focus of modern materials science. This compound can function as a monomeric building block for the synthesis of such advanced materials. The aniline and iodo groups provide reactive handles for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers would incorporate the difluorinated aromatic unit, which can influence properties like thermal stability, solubility, and the electronic energy levels of the material, making them suitable for specialized applications. bldpharm.com

Contribution to Advanced Organic Synthesis

The strategic placement of the amino, fluoro, and iodo groups on the aniline ring makes this compound a highly versatile reagent. The iodine atom, in particular, serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine atoms, meanwhile, can significantly influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. The amino group provides a site for further functionalization or can direct the regioselectivity of certain reactions.

Reagent in Chemo- and Regioselective Transformations

The inherent differences in the reactivity of the C-I and C-N bonds in this compound allow for its use in chemo- and regioselective transformations. The carbon-iodine bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst than the carbon-nitrogen bond of the aniline, enabling selective functionalization at the 2-position.

A prime example of this is the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Research has demonstrated that 2-iodoanilines are excellent substrates for this reaction, leading to the formation of 2-alkynyl-anilines. These intermediates can then undergo a subsequent intramolecular cyclization to afford substituted indoles, a core structure in many biologically active compounds.

In a typical transformation, this compound can be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction proceeds with high regioselectivity at the iodine-bearing carbon. The resulting 4,5-difluoro-2-(alkynyl)aniline can then be cyclized, often in the same pot, to yield a 5,6-difluoroindole derivative. This sequential Sonogashira coupling and cyclization strategy provides a direct and efficient route to highly functionalized, fluorinated indoles.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Transformation Type |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5,6-Difluoro-2-substituted indole | Sonogashira Coupling/Cyclization |

This method highlights the chemoselectivity of the process, as the palladium catalyst selectively activates the C-I bond while leaving the C-F and C-N bonds intact. The regioselectivity is dictated by the initial position of the iodine atom, leading exclusively to functionalization at the 2-position of the aniline ring.

Generation of Complex Polyfunctionalized Aromatics

The ability to perform sequential, regioselective cross-coupling reactions on a single aromatic core is a powerful strategy for the synthesis of complex polyfunctionalized molecules. This compound, with its multiple distinct reactive sites (or latent sites), is an ideal starting material for such strategies.

Building upon the initial selective functionalization of the C-I bond, the remaining positions on the aromatic ring can be subsequently modified. For instance, after a Sonogashira coupling at the 2-position, the amino group can be acylated or alkylated. Furthermore, while the C-F bonds are generally robust, they can be susceptible to nucleophilic aromatic substitution under specific conditions, particularly when activated by strongly electron-withdrawing groups.

A more versatile approach involves the use of di- or tri-haloanilines in sequential cross-coupling reactions. While this compound itself has only one highly reactive C-I bond for standard cross-coupling, its synthesis often starts from precursors that could be adapted for such strategies. For example, a related dihaloaniline could undergo a regioselective Sonogashira coupling at the more reactive C-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at a less reactive C-Br or C-Cl bond at another position. This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or amino groups onto the aromatic scaffold.

The general principle of such a sequential functionalization is outlined below:

| Starting Material | Reaction 1 (e.g., Sonogashira) | Intermediate | Reaction 2 (e.g., Suzuki) | Final Product |

| Dihaloaniline | Selective coupling at the more reactive halogen | Monofunctionalized aniline | Coupling at the remaining halogen | Disubstituted aniline |

This stepwise approach, enabled by the differential reactivity of the halogen substituents, allows for the precise construction of complex, polyfunctionalized aromatic systems that would be difficult to assemble through other methods. The fluorine atoms on the this compound backbone are carried through these transformations, imparting their unique electronic and pharmacokinetic properties to the final, complex molecule.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of halogenated anilines often rely on multi-step processes that can involve harsh reagents, high temperatures, and the generation of significant waste. The future of synthesizing 4,5-Difluoro-2-iodoaniline is geared towards adopting principles of green chemistry to enhance efficiency, reduce environmental impact, and improve safety.

Biocatalysis: One of the most promising green strategies is the use of enzymes. For instance, the synthesis of anilines often starts from the corresponding nitroaromatic compound. Biocatalytic reduction using nitroreductase (NR) enzymes presents a sustainable alternative to traditional methods that use heavy metal catalysts (like tin) or high-pressure hydrogenation with precious metals (like palladium or platinum). This enzymatic approach operates under mild conditions (room temperature and atmospheric pressure) in aqueous solutions, significantly reducing energy consumption and eliminating the need for hazardous reagents. The high chemoselectivity of nitroreductases is particularly advantageous for a molecule like this compound's precursor, as it can selectively reduce the nitro group without disturbing the sensitive C-F and C-I bonds.

Flow Chemistry and Continuous Processing: Migrating the synthesis to continuous flow reactors offers substantial benefits in terms of safety, scalability, and consistency. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling potentially energetic intermediates like nitroaromatics. Continuous-flow hydrogenation, for example, minimizes the volume of hydrogen gas used at any given moment, drastically improving the safety profile compared to large-scale batch hydrogenations. Combining flow technology with immobilized enzymes or solid-supported catalysts can lead to highly efficient and reusable systems, further enhancing the sustainability of the process.

Electrochemical and Photochemical Methods: Electrosynthesis and photocatalysis represent cutting-edge approaches that use electrical current or light to drive chemical reactions, often under ambient conditions. Researchers have demonstrated that anilines can be produced from nitrobenzenes via electrocatalytic reduction using a redox mediator in water, a process that can be powered by renewable electricity. Similarly, visible-light photocatalysis using semiconductor materials like phosphorus-doped titanium dioxide has been shown to reduce nitrobenzene (B124822) to aniline (B41778). These methods circumvent the need for chemical reducing agents, aligning with the goals of creating cleaner synthetic pathways.

| Green Synthetic Strategy | Key Advantages | Relevance to this compound Synthesis |

| Biocatalysis (Nitroreductases) | Mild conditions, high chemoselectivity, aqueous media, avoids precious metals. | Selective reduction of a nitro precursor without dehalogenation. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Safer handling of hydrogenation and other potentially hazardous steps. |

| Electrocatalysis | Uses electricity instead of chemical reagents, can use renewable energy. | Clean reduction of the nitro-precursor in aqueous media. |

| Photocatalysis | Driven by light, operates at ambient temperature. | Energy-efficient reduction step using sustainable light sources. |

Exploration of Novel Catalytic Systems for Transformations

The trifunctional nature of this compound makes it an ideal substrate for a variety of catalytic transformations. Future research is focused on developing novel catalytic systems that can selectively functionalize this molecule with high efficiency and precision.

Photoredox and Organocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This strategy is highly applicable to the functionalization of this compound. For example, photocatalytic methods can be used for C-H functionalization, allowing for the direct introduction of alkyl or aryl groups onto the aniline ring without pre-functionalization. Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for instance, have been used to catalyze enantioselective reactions with anilines, paving the way for the synthesis of chiral molecules derived from this compound.

Advanced Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) utilizing the C-I bond are well-established, emerging research aims to develop more advanced and versatile catalytic systems. Nickel-catalyzed photoredox reactions are gaining traction for C-N and C-O cross-coupling, offering a potentially more sustainable and cost-effective alternative to palladium. A significant frontier is the catalytic activation of the C-F bonds. Although challenging due to their strength, developing catalysts for C-F functionalization would unlock new synthetic pathways, allowing the fluorine atoms to be used as reactive sites rather than just static modifiers. Additionally, modern catalysts are enabling C-H activation at room temperature, which could allow for the selective carbonylation or arylation of the C-H bond ortho to the amino group.

Metal-Free Catalytic Systems: The development of reactions that avoid transition metals altogether is a key goal for sustainable chemistry. Iodine-based catalysis, particularly using hypervalent iodine reagents, can mediate oxidative C-H functionalization reactions, such as the alkoxylation of aniline derivatives, providing a metal-free pathway to new products. Radical-mediated reactions, initiated by non-metallic catalysts or physical methods (like light), can also be used for transformations like decarboxylative iodination, offering practical and scalable routes to related iodoanilines under base-free and metal-free conditions.

Advanced Computational Modeling for Predictive Chemistry

The integration of advanced computational modeling is set to revolutionize how the chemistry of this compound is explored. In silico methods can predict molecular properties, elucidate reaction mechanisms, and guide the design of experiments, thereby accelerating the discovery process and reducing waste.

Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT can be used to calculate its molecular geometry, vibrational spectra, and electronic properties like HOMO-LUMO energy levels. Such calculations help in understanding how the interplay of the electron-donating amino group and the electron-withdrawing halogen atoms influences the molecule's reactivity in electrophilic or nucleophilic substitution reactions. DFT is also instrumental in mapping out entire reaction pathways, calculating the energy barriers for different mechanisms, and explaining the regio- and stereoselectivity observed in catalytic reactions.

Predictive Models for Reactivity and Bioactivity: Computational tools are increasingly used to predict specific chemical and biological properties. For instance, the one-electron oxidation potential of substituted anilines can be computed to predict their behavior in photocatalytic cycles or their environmental degradation pathways. In the context of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows researchers to assess the drug-likeness of molecules derived from this compound before they are even synthesized, saving significant time and resources.